L-ORNITHINE:HCL (13C5)
Description
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Properties
Molecular Weight |
173.59 |
|---|---|
Purity |
98% |
Origin of Product |
United States |
Synthesis and Isotopic Labeling Strategies of L Ornithine 13c5
Precursor Selection and Metabolic Engineering Approaches for ¹³C Enrichment
The biosynthesis of L-Ornithine-¹³C₅ is typically achieved through microbial fermentation, utilizing engineered strains of organisms like Corynebacterium glutamicum or Escherichia coli. nih.govresearchgate.net The primary strategy involves feeding these microorganisms a ¹³C-labeled carbon source, which is then incorporated into the amino acid backbone through the cell's natural metabolic pathways.
Precursor Selection: The choice of the ¹³C-labeled precursor is fundamental to achieving uniform labeling. pnas.org The most common and effective precursor is U-¹³C-glucose (glucose in which all six carbon atoms are ¹³C). creative-proteomics.com As glucose is a central metabolite, its labeled carbons are distributed throughout the various metabolic pathways, including the one leading to L-ornithine synthesis. Other precursors like [1-¹³C]lactate or [1,4-¹³C₂]succinate can also be used for more specific labeling patterns, though for full labeling (¹³C₅), a uniformly labeled precursor like U-¹³C-glucose is preferred. nih.gov
Metabolic Engineering: To maximize the yield and isotopic enrichment of L-Ornithine-¹³C₅, microbial strains are often genetically modified. vanderbilt.edu These modifications can include:
Overexpression of key enzymes: Enhancing the expression of enzymes in the ornithine biosynthetic pathway can direct more carbon flux towards the desired product.
Deletion of competing pathways: Knocking out genes for enzymes that lead to the formation of byproducts helps to channel the ¹³C-labeled precursors more efficiently into ornithine synthesis. vanderbilt.edu For instance, reducing flux towards acetate (B1210297) production is a common strategy. vanderbilt.edu
Optimization of cofactor regeneration: Ensuring an adequate supply of cofactors like NADPH, which is required in the ornithine synthesis pathway, can also improve production.
Studies have shown that combining these metabolic engineering strategies can significantly increase the production of L-ornithine from various carbon sources. researchgate.net The use of ¹³C metabolic flux analysis (¹³C-MFA) itself is a powerful tool to identify bottlenecks and guide the rational engineering of production strains. creative-proteomics.comnih.gov
Chemical and Enzymatic Synthesis Routes for Site-Specific ¹³C Incorporation
While metabolic engineering is a powerful tool for producing uniformly labeled compounds, chemical and enzymatic methods offer precise control for site-specific labeling. google.commdpi.com These methods are particularly useful when only certain positions in the L-ornithine molecule need to be labeled.
Chemical Synthesis: Chemical synthesis of L-ornithine can start from simpler, ¹³C-labeled building blocks. For example, a synthetic route could involve the use of ¹³C-enriched potassium cyanide or other small molecules to build the carbon skeleton of ornithine. google.com However, a significant challenge with purely chemical methods is achieving the correct stereochemistry (the L-form of ornithine), as these reactions often produce a racemic mixture of L- and D-isomers, which reduces the yield of the desired product. google.com
Enzymatic Synthesis: Enzymatic methods provide a highly specific and efficient way to produce L-ornithine with ¹³C labels. google.comuniversiteitleiden.nl These methods often use purified enzymes or whole-cell systems to catalyze specific reactions. A common enzymatic approach involves the conversion of a ¹³C-labeled precursor, such as a labeled α-keto acid, into the corresponding amino acid. mdpi.com For instance, enzymes like glutamate-pyruvate transaminase can be used to produce labeled glutamate (B1630785), a precursor to ornithine. google.com Another key enzyme is arginase, which catalyzes the hydrolysis of arginine to produce ornithine and urea (B33335). nih.govnih.gov By using ¹³C-labeled arginine, one can produce ¹³C-labeled ornithine.
The combination of chemical and enzymatic steps often provides the most versatile approach, allowing for the synthesis of a wide range of isotopically labeled amino acids with high purity and stereospecificity. mdpi.comuniversiteitleiden.nl
Methodologies for Ensuring Isotopic Purity and Enrichment (e.g., 99 atom % ¹³C)
Achieving and verifying high isotopic purity is a critical step in the production of L-Ornithine-¹³C₅. The standard for many applications is an isotopic enrichment of 99 atom % ¹³C, meaning that 99% of the carbon atoms in the L-ornithine molecules are the ¹³C isotope. isotope.com
Mass Spectrometry (MS): The primary technique for determining isotopic purity is mass spectrometry. researchgate.netalmacgroup.comnih.gov High-resolution mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), can separate and quantify the different isotopologues of L-ornithine based on their mass-to-charge ratio. almacgroup.comresearchgate.net Time-of-flight (TOF) mass spectrometers are especially useful due to their high mass accuracy and resolution, which allows for clear separation of peaks corresponding to molecules with different numbers of ¹³C atoms. researchgate.netalmacgroup.com The isotopic purity is calculated by comparing the intensity of the fully labeled L-Ornithine-¹³C₅ peak to the intensities of peaks from partially labeled or unlabeled molecules, after correcting for the natural abundance of isotopes. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is another powerful tool for assessing isotopic labeling. ¹³C-NMR can directly detect the presence of ¹³C at each carbon position in the molecule. The presence of ¹³C-¹³C scalar couplings can confirm that adjacent carbon atoms are both labeled, which is expected in a uniformly labeled compound. copernicus.org
The combination of these analytical techniques ensures that the final L-Ornithine-¹³C₅ product meets the stringent purity requirements for its intended applications in metabolic research. acs.orgacs.org
Large-Scale Production and Purification of L-Ornithine-¹³C₅ Hydrochloride
The transition from laboratory-scale synthesis to large-scale production of L-Ornithine-¹³C₅ hydrochloride involves overcoming challenges in fermentation, extraction, and purification.
Large-Scale Fermentation: For large-scale production via microbial fermentation, bioreactors are used to provide a controlled environment for the growth of the engineered microorganisms. researchgate.net The fermentation process is carefully monitored and controlled for parameters such as pH, temperature, oxygen levels, and nutrient feeding to maximize the production of L-ornithine. The ¹³C-labeled substrate is fed to the culture in a way that ensures its efficient incorporation into the product.
Purification: After fermentation, the L-ornithine must be separated from the fermentation broth, which contains a complex mixture of other amino acids, organic acids, pigments, and salts. google.com The purification process for L-ornithine hydrochloride typically involves several steps:
Filtration: The first step is to remove the microbial cells from the fermentation broth, often using membrane filtration. google.com
Flocculation and Decolorization: Flocculating agents may be added to precipitate impurities, followed by treatment with activated carbon to remove pigments and other colored compounds. google.com
Crystallization: The purified L-ornithine is then crystallized, often as the hydrochloride salt to improve its stability and ease of handling. chemicalbook.com This may involve adjusting the pH and adding ethanol (B145695) to induce crystallization. google.com Recrystallization steps may be necessary to achieve the desired chemical purity. chemicalbook.com
The final product is a white crystalline powder of L-Ornithine-¹³C₅ hydrochloride with high chemical and isotopic purity. isotope.com
Interactive Data Table: Properties of L-Ornithine-¹³C₅ Hydrochloride
| Property | Value | Source |
| Chemical Formula | ¹³C₅H₁₃ClN₂O₂ | pharmaffiliates.com |
| Labeled CAS Number | 943962-21-8 | isotope.com |
| Molecular Weight | 173.59 g/mol | isotope.comisotope.com |
| Isotopic Purity | ≥99 atom % ¹³C | isotope.com |
| Chemical Purity | ≥98% | isotope.comisotope.com |
| Form | Powder | sigmaaldrich.com |
| Storage | Room temperature, away from light and moisture | isotope.comisotope.comisotope.com |
Advanced Analytical Methodologies for L Ornithine 13c5 Detection and Quantification
Mass Spectrometry-Based Approaches for Isotopic Tracing Analysis
Mass spectrometry (MS) stands as a cornerstone technology for the analysis of stable isotope-labeled compounds. Its ability to distinguish molecules based on their mass-to-charge ratio makes it inherently suited for differentiating between isotopologues. In the context of L-Ornithine-¹³C₅, various MS-based methodologies are employed to track its metabolic fate and quantify its presence in biological matrices.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Metabolite Profiling
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and widely adopted technique for the targeted and untargeted analysis of metabolites in complex biological samples. nih.gov The coupling of liquid chromatography, which separates compounds based on their physicochemical properties, with tandem mass spectrometry, which provides structural information and sensitive detection, makes it ideal for metabolite profiling. nih.gov
In studies utilizing L-Ornithine-¹³C₅, LC-MS/MS is instrumental for several reasons:
High Specificity and Sensitivity: LC-MS/MS can selectively detect and quantify L-Ornithine-¹³C₅ and its downstream metabolites even at low concentrations within a complex biological matrix. nih.gov
Internal Standardization: L-Ornithine-¹³C₅ is frequently used as an internal standard for the accurate quantification of its unlabeled counterpart, L-Ornithine. lumiprobe.comlibios.frcerilliant.com Since the labeled standard has nearly identical chemical and physical properties to the endogenous analyte, it co-elutes during chromatography and experiences similar ionization effects, thus correcting for variations in sample preparation and analysis. nih.govresearchgate.netfoodriskmanagement.com
Metabolite Identification: By tracking the ¹³C₅ label, researchers can identify and quantify metabolites derived from L-Ornithine, providing insights into metabolic pathways. nih.gov
A typical LC-MS/MS workflow for L-Ornithine-¹³C₅ analysis involves extraction of metabolites from a biological sample, separation using a suitable LC column (such as HILIC for polar compounds like amino acids), and detection with a tandem mass spectrometer operating in a selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode. nih.gov
| Parameter | Description | Relevance to L-Ornithine-¹³C₅ Analysis |
|---|---|---|
| Chromatography | Separation of analytes prior to mass analysis. | Allows for the separation of L-Ornithine from other amino acids and matrix components, reducing ion suppression. |
| Ionization Source | Generates ions from the analyte molecules. Electrospray ionization (ESI) is commonly used for amino acids. | Efficiently ionizes L-Ornithine for MS detection. |
| Mass Analyzers (Q1 and Q3) | Q1 selects the precursor ion (L-Ornithine-¹³C₅), which is then fragmented in the collision cell (q2). Q3 selects a specific fragment ion for detection. | Provides high specificity by monitoring a unique precursor-to-product ion transition for L-Ornithine-¹³C₅. |
| Data Analysis | Quantification is based on the peak area of the selected fragment ion. | Allows for accurate determination of L-Ornithine-¹³C₅ concentration. |
Gas Chromatography-Mass Spectrometry (GC-MS) for Isotope Ratio Analysis
Gas chromatography-mass spectrometry (GC-MS) is another robust technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like amino acids, derivatization is required to increase their volatility. ucdavis.eduucdavis.edu GC-MS is particularly well-suited for metabolic flux analysis, where the goal is to determine the relative contribution of different metabolic pathways. nih.govrwth-aachen.de
The application of GC-MS in L-Ornithine-¹³C₅ studies offers several advantages:
High Chromatographic Resolution: GC provides excellent separation of derivatized amino acids, which is crucial for accurate isotope ratio measurements. ucdavis.edu
Electron Ionization (EI): EI is a hard ionization technique that produces reproducible fragmentation patterns, which can be used to determine the position of the ¹³C label within the molecule. labrulez.com
Isotope Ratio Monitoring (IRM-GCMS): This specialized form of GC-MS allows for very precise measurement of isotope ratios, which is essential for determining small changes in isotopic enrichment. scripps.edunih.gov
For GC-MS analysis of L-Ornithine-¹³C₅, samples are typically hydrolyzed to release free amino acids, which are then derivatized to make them volatile. ucdavis.edu The derivatized sample is injected into the GC, where the compounds are separated. The separated compounds then enter the mass spectrometer, where they are ionized and their mass-to-charge ratios are measured.
| Step | Description | Significance for L-Ornithine-¹³C₅ Analysis |
|---|---|---|
| Sample Preparation | Hydrolysis of proteins to release amino acids. | Allows for the analysis of L-Ornithine incorporated into proteins. |
| Derivatization | Chemical modification to increase volatility (e.g., N-acetyl methyl esters). ucdavis.edu | Enables the analysis of L-Ornithine by GC. ucdavis.edu |
| GC Separation | Separation of derivatized amino acids on a capillary column. ucdavis.edu | Provides high-resolution separation for accurate quantification. ucdavis.edu |
| MS Detection | Ionization (typically EI) and mass analysis. | Provides information on the mass isotopomer distribution of L-Ornithine. |
High-Resolution Mass Spectrometry (HRMS) in Metabolomics
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. nih.govresearchgate.net This capability is particularly valuable in untargeted metabolomics studies, where the goal is to identify and quantify as many metabolites as possible. hilarispublisher.com
In the context of L-Ornithine-¹³C₅ research, HRMS offers distinct advantages:
Untargeted Metabolite Discovery: HRMS can detect and identify novel metabolites of L-Ornithine-¹³C₅ without the need for authentic standards. acs.org
Improved Confidence in Identification: The high mass accuracy of HRMS significantly reduces the number of potential elemental compositions for a given mass, leading to more confident metabolite identification. masonaco.org
Isotopic Fine Structure Analysis: HRMS can resolve the isotopic fine structure of molecules, providing additional information for confirming elemental composition.
When combined with liquid chromatography, LC-HRMS has become a powerful tool for global metabolome characterization. researchgate.nethilarispublisher.com The use of stable isotope labeling, such as with L-Ornithine-¹³C₅, in conjunction with LC-HRMS can greatly simplify data processing by allowing for the easy recognition of true metabolite-derived features in complex datasets. nih.gov
Detection of Mass Isotopomer Distributions (MIDs)
Mass isotopomer distribution (MID) analysis is a technique used to determine the relative abundance of different isotopologues of a metabolite. nih.gov This information is critical for metabolic flux analysis, as it provides detailed insights into the flow of atoms through metabolic pathways. labrulez.comnih.gov
The analysis of the MID of L-Ornithine and its metabolites after administration of a ¹³C-labeled tracer can reveal:
Biosynthetic Pathways: The pattern of ¹³C incorporation into L-Ornithine can elucidate the pathways involved in its synthesis.
Metabolic Flux Ratios: By analyzing the MIDs of multiple metabolites, the relative rates of different metabolic reactions can be determined. nih.gov
Precursor Enrichment: MIDA can be used to calculate the isotopic enrichment of the precursor pool that was used for the synthesis of a particular polymer. nih.gov
Both GC-MS and LC-HRMS can be used to measure MIDs. escholarship.orgspringernature.com The choice of technique depends on the specific requirements of the study, such as the volatility of the analytes and the desired level of mass accuracy. The raw mass spectral data must be corrected for the natural abundance of stable isotopes to obtain the true MID resulting from the tracer experiment. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for ¹³C Enrichment Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure and dynamics of molecules. steelyardanalytics.com In the context of stable isotope-labeled compounds, NMR is particularly useful for determining the position and extent of isotopic enrichment. nih.gov
NMR spectroscopy is based on the magnetic properties of atomic nuclei. The ¹³C nucleus, although less sensitive than the ¹H nucleus, provides a wealth of information about the carbon skeleton of a molecule. nih.gov
The key advantages of NMR for ¹³C enrichment analysis include:
Positional Information: NMR can distinguish between different carbon atoms within a molecule, allowing for the determination of the specific site of ¹³C labeling. nih.gov
Quantitative Analysis: The area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal, enabling quantitative measurement of isotopic enrichment. steelyardanalytics.com
Non-destructive Technique: NMR is a non-destructive technique, which allows for the recovery of the sample after analysis.
Biomolecular NMR Applications of ¹³C-Labeled Ornithine
In biomolecular NMR, ¹³C-labeled amino acids, including ornithine, are used to study the structure, dynamics, and interactions of proteins and other macromolecules. nih.govnih.gov The incorporation of ¹³C-labeled ornithine into a protein allows for the use of a variety of NMR experiments that are not possible with unlabeled proteins. acs.orgsigmaaldrich.com
Specific applications of ¹³C-labeled ornithine in biomolecular NMR include:
Resonance Assignment: Isotope labeling is often essential for assigning the NMR signals of large proteins. nih.gov
Structural Studies: ¹³C-¹³C and ¹³C-¹⁵N distances can be measured in labeled proteins, providing constraints for structure determination. nih.gov
Dynamics Studies: NMR relaxation experiments on ¹³C-labeled proteins can provide information about the dynamics of the protein backbone and side chains over a wide range of timescales.
The choice of labeling strategy (uniform or selective) depends on the specific research question. sigmaaldrich.com For example, selective labeling of ornithine residues can be used to probe the structure and dynamics of specific regions of a protein. acs.org
| NMR Experiment | Information Obtained | Relevance of ¹³C-Ornithine Labeling |
|---|---|---|
| ¹³C HSQC | Correlation between ¹³C and attached ¹H nuclei. | Provides a fingerprint of the labeled ornithine residues in a protein. |
| HNCO | Correlation between the amide proton and nitrogen of one residue and the carbonyl carbon of the preceding residue. | Used for sequential backbone resonance assignment. ¹³C labeling of the carbonyl carbon is required. nih.gov |
| ¹³C-NOESY-HSQC | Through-space correlations between protons, filtered through ¹³C. | Provides distance constraints for structure determination. |
| ¹³C Relaxation Experiments | Information about molecular motion on different timescales. | Allows for the study of the dynamics of ornithine side chains. |
Sample Preparation Techniques for L-Ornithine-13C5 Analysis
The accurate quantification of L-Ornithine-13C5, particularly when used as an internal standard in metabolic studies, is critically dependent on meticulous sample preparation. The primary objectives of sample preparation are to isolate the analyte from complex biological matrices, remove interfering substances, and enhance its compatibility with the chosen analytical instrument. This process typically involves two key stages: extraction of the analyte from the biological sample and, if necessary, chemical derivatization to improve its detection characteristics.
Derivatization Strategies for Enhanced Detection (e.g., AccQ-Tag, Methoxyamination, TBDMS)
Derivatization is a chemical modification process employed to convert an analyte into a product with improved properties for analysis. For amino acids like L-Ornithine-13C5, which may lack a strong chromophore for UV detection or have poor volatility for gas chromatography (GC), derivatization is often essential. The process can enhance detector response, improve chromatographic peak shape, and increase the thermal stability of the analyte.
AccQ-Tag Derivatization
The AccQ-Tag method is a pre-column derivatization technique widely used in liquid chromatography (LC) for the analysis of amino acids. waters.com The core of this method is the reaction of the primary and secondary amine groups of the amino acid with 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC). This reaction yields a highly stable, fluorescent derivative that can be readily detected by fluorescence or UV detectors, and is also amenable to mass spectrometry (MS). waters.comresearchgate.net
The procedure involves mixing the sample containing L-Ornithine-13C5 with a borate (B1201080) buffer to ensure an optimal pH (typically 8.2-10.1), followed by the addition of the AQC reagent dissolved in acetonitrile. waters.com The reaction is then heated, often at 55°C for about 10 minutes, to ensure complete derivatization. unideb.hu Due to the presence of two primary amine groups (α- and δ-amino groups) in its structure, L-ornithine undergoes a double-derivatization, forming a di-substituted product. unideb.hunih.gov This characteristic is crucial for developing selective MS/MS monitoring methods, as the resulting derivative will have a unique mass-to-charge ratio (m/z).
Methoxyamination and TBDMS Derivatization for GC-MS
For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), analytes must be volatile and thermally stable. Amino acids are inherently non-volatile, necessitating derivatization. A common and robust approach involves a two-step process: methoxyamination followed by silylation.
Methoxyamination: This initial step is crucial for compounds containing carbonyl groups (ketones and aldehydes) to prevent the formation of multiple tautomeric isomers during the subsequent silylation step. youtube.comresearchgate.net The sample is treated with methoxyamine hydrochloride (MeOx) in a solvent like pyridine (B92270). youtube.com This reaction converts the carbonyls into methoxime derivatives, yielding single, stable peaks during GC analysis. youtube.com While L-ornithine itself does not have a carbonyl group, this step is vital when analyzing it within a complex biological extract that may contain sugars or keto-acids. nih.gov
TBDMS Silylation: Following methoxyamination (if required), silylation is performed to replace the active hydrogens on the amine (-NH2) and carboxyl (-COOH) groups with a nonpolar silyl (B83357) group. A frequently used reagent is N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), which produces tert-butyldimethylsilyl (TBDMS) derivatives. sigmaaldrich.com These derivatives are notably more stable against hydrolysis compared to other silyl derivatives. sigmaaldrich.com The reaction typically involves dissolving the dried sample in a solvent like pyridine, adding MTBSTFA, and heating at 60-100°C for 30 minutes to 4 hours. sigmaaldrich.com The resulting TBDMS-derivatized L-Ornithine-13C5 is significantly more volatile and suitable for GC-MS analysis. researchgate.net
| Strategy | Reagent(s) | Target Functional Groups | Typical Reaction Conditions | Analytical Platform | Key Characteristics |
|---|---|---|---|---|---|
| AccQ-Tag | 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) | Primary and Secondary Amines | Aqueous borate buffer (pH 8.2-10.1), 55°C for 10 min | HPLC/UPLC with Fluorescence, UV, or MS detection | Forms stable, fluorescent di-substituted derivative for ornithine. unideb.hunih.gov |
| Methoxyamination | Methoxyamine hydrochloride (MeOx) in Pyridine | Aldehyde and Ketone groups | 30-90 min at 30-60°C | GC-MS (as a preliminary step) | Stabilizes carbonyls in the sample matrix to prevent multiple peaks. youtube.comresearchgate.net |
| TBDMS Silylation | N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) | Amines (-NH2), Carboxyls (-COOH), Hydroxyls (-OH) | 30 min - 4 hr at 60-100°C in pyridine or acetonitrile | GC-MS | Produces volatile and hydrolytically stable derivatives. sigmaaldrich.com |
Extraction Protocols from Biological Matrices
Extracting L-Ornithine-13C5 from biological matrices such as plasma, serum, or urine is a critical first step to remove high-abundance molecules, primarily proteins, which can interfere with analysis and damage analytical instrumentation.
Protein Precipitation
Protein precipitation is one of the most straightforward and common methods for sample clean-up in biofluids like plasma or serum. biotage.com The principle is to add a substance that reduces the solubility of proteins, causing them to precipitate out of the solution, while leaving smaller molecules like amino acids in the supernatant.
Commonly used agents include organic solvents or strong acids.
Organic Solvents: Acetonitrile and methanol (B129727) are frequently used. biotage.com A typical protocol involves adding a chilled solvent to the plasma sample at a specific ratio (e.g., 3:1 or 4:1 solvent-to-plasma). biotage.com After vortexing and centrifugation, the precipitated proteins form a pellet, and the supernatant containing the analyte can be collected for further processing. researchgate.netnih.gov One study successfully developed a two-step protein precipitation method using methanol for the quantification of ornithine in human plasma. nih.gov
Acids: Trichloroacetic acid (TCA) and perchloric acid (PCA) are also effective precipitating agents. sbmu.ac.ir They work by altering the pH and disrupting the hydration shell around the proteins. sbmu.ac.ir
The choice of precipitating agent can affect the recovery of the analyte and the cleanliness of the final extract. sbmu.ac.ir Studies comparing methods have shown that while all are effective, the final protein yield and potential for analyte loss can vary. sbmu.ac.ir
| Method | Precipitating Agent | Typical Protocol | Advantages | Disadvantages |
|---|---|---|---|---|
| Organic Solvent Precipitation | Acetonitrile, Methanol, or Acetone | Add 3-4 volumes of chilled solvent to 1 volume of plasma, vortex, centrifuge, collect supernatant. biotage.com | Simple, inexpensive, and generally effective. | Analyte recovery can be variable; supernatant may require evaporation and reconstitution. |
| Acid Precipitation | Trichloroacetic Acid (TCA) or Perchloric Acid (PCA) | Add a small volume of concentrated acid to the sample, vortex, centrifuge, collect supernatant. | Highly efficient protein removal. | The resulting extract is highly acidic and may require neutralization or be harsh on analytical columns. |
Solid-Phase Extraction (SPE)
Solid-Phase Extraction (SPE) is a more selective sample preparation technique compared to simple precipitation. It separates components of a mixture based on their physical and chemical properties as they pass through a solid sorbent. nih.gov For the isolation of basic amino acids like ornithine from complex matrices like urine, cation-exchange SPE is particularly effective.
In this method, the sample is first acidified to ensure that the amine groups of ornithine are positively charged. The sample is then loaded onto the SPE cartridge, which contains a sorbent with negatively charged functional groups (the stationary phase). The positively charged L-Ornithine-13C5 binds to the sorbent while neutral and acidic interferences are washed away. Finally, the purified analyte is eluted from the cartridge using a high-pH buffer or a solvent mixture that neutralizes the charge interaction. This technique provides a significantly cleaner extract than protein precipitation, which is often crucial for achieving low detection limits. nih.gov
L Ornithine 13c5 in Metabolic Tracing and Flux Analysis
Principles of 13C Metabolic Flux Analysis (MFA) and Isotopic Non-Stationary MFA (INST-MFA)
Metabolic Flux Analysis (MFA) is a cornerstone technique used to quantify the rates of intracellular metabolic reactions. creative-proteomics.com The fundamental principle of 13C-MFA involves introducing a substrate labeled with the stable isotope carbon-13 (¹³C), such as L-Ornithine-13C5, into a biological system at a metabolic steady state. nih.gov As the cells metabolize the labeled substrate, the ¹³C atoms are distributed throughout the metabolic network, creating unique labeling patterns in downstream intermediates and products. nih.gov These patterns, known as mass isotopomer distributions (MIDs), are measured using analytical techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. creative-proteomics.comnih.gov By analyzing the MIDs of key metabolites within a defined metabolic network model, researchers can mathematically deduce the fluxes through the constituent pathways. nih.gov A key advantage of 13C-MFA is its ability to provide redundant measurements, which significantly improves the accuracy and confidence of flux estimations. creative-proteomics.com
Traditional 13C-MFA relies on the system reaching an isotopic steady state, where the labeling enrichment of metabolites becomes constant. d-nb.info However, achieving this state can be challenging or impractical in systems with slow metabolic turnover, such as in mammalian cell cultures. nih.govosti.gov To overcome this limitation, Isotopic Non-Stationary MFA (INST-MFA) was developed. nih.govosti.gov INST-MFA analyzes the transient, dynamic labeling patterns of metabolites before the system reaches an isotopic steady state. osti.govfrontiersin.org This approach involves collecting samples at multiple time points during the transient phase to capture the dynamic changes in isotopic enrichment. nih.gov By fitting these time-course data to a system of differential equations, INST-MFA can determine metabolic fluxes, often with greater precision and in a shorter experimental timeframe than conventional MFA. nih.gov This makes INST-MFA particularly well-suited for studying the metabolism of complex biological systems. frontiersin.orgresearchgate.net
Quantitative Flux Measurement and Pathway Modeling using L-Ornithine-13C5
The use of L-Ornithine-13C5 enables the precise quantification of fluxes through pathways directly involving ornithine. When cells are supplied with L-Ornithine-13C5, the five labeled carbon atoms are transferred to subsequent products. For example, in the polyamine synthesis pathway, ornithine decarboxylase (ODC) converts ornithine to putrescine. The resulting putrescine will contain four of the five original ¹³C atoms from ornithine, leading to a mass shift that can be detected by mass spectrometry.
The core of quantitative flux measurement involves several steps:
Tracer Experiment: Cells or organisms are cultured with a medium containing L-Ornithine-13C5.
Isotopic Labeling Measurement: After a defined period (or at multiple time points for INST-MFA), metabolites are extracted and their mass isotopomer distributions (MIDs) are measured.
Metabolic Model Construction: A stoichiometric model of the relevant metabolic network is defined, detailing the reactions, metabolites, and atom transitions. This model maps how the ¹³C atoms from ornithine are transferred to products like putrescine, citrulline, and proline.
Flux Estimation: Computational algorithms are used to find the set of metabolic fluxes that best explains the experimentally measured MIDs, while also satisfying mass balance constraints. creative-proteomics.comnih.gov
This process allows for the determination of the rate of ornithine consumption and its conversion through specific pathways. For instance, by measuring the proportion of putrescine that is fully labeled (M+4), one can calculate the flux from ornithine to putrescine.
| Mass Isotopomer | Description | Expected Mass Shift | Relative Abundance (%) | Metabolic Implication |
|---|---|---|---|---|
| M+0 | Unlabeled Putrescine | 0 | 20 | Synthesized from unlabeled endogenous sources. |
| M+1 | Putrescine with one 13C atom | +1 | 5 | Minor contribution from natural abundance or other minor pathways. |
| M+2 | Putrescine with two 13C atoms | +2 | 5 | Minor contribution from natural abundance or other minor pathways. |
| M+3 | Putrescine with three 13C atoms | +3 | 10 | Possible contribution from partially labeled precursors. |
| M+4 | Putrescine with four 13C atoms | +4 | 60 | Directly synthesized from L-Ornithine-13C5 via ornithine decarboxylase. |
This table represents a hypothetical scenario to illustrate how flux is determined. Actual abundances would vary based on experimental conditions.
Tracing Carbon and Nitrogen Flow through Interconnected Pathways
L-Ornithine is a critical node in metabolism, linking several key pathways, most notably the urea (B33335) cycle and polyamine synthesis. creative-proteomics.comresearchgate.net Using L-Ornithine-13C5 as a tracer allows for the detailed mapping of carbon flow from ornithine into these interconnected routes.
Polyamine Synthesis: Ornithine is the direct precursor for polyamines (putrescine, spermidine (B129725), and spermine), which are essential for cell proliferation and survival. nih.govnih.gov Tracing with L-Ornithine-13C5 can quantify the rate of de novo polyamine synthesis, providing insights into the metabolic commitments that support cell growth. nih.gov Studies have shown that both the arginase and ornithine aminotransferase (OAT) pathways can serve as sources of ornithine for polyamine production. nih.gov
Urea Cycle: The urea cycle, also known as the ornithine cycle, is the primary pathway for disposing of excess nitrogen in mammals. creative-proteomics.comwikipedia.org Ornithine combines with carbamoyl (B1232498) phosphate (B84403) to form citrulline in a key step of this cycle. creative-proteomics.comwikipedia.org L-Ornithine-13C5 tracing can elucidate the flux through this pathway, which is crucial for understanding nitrogen homeostasis and the pathophysiology of urea cycle disorders. inbornerrors.chresearchgate.net
Glutamate (B1630785) and Proline Metabolism: Ornithine can be converted to glutamate and proline via the action of ornithine aminotransferase. nih.gov This links the urea cycle and polyamine synthesis to the Tricarboxylic Acid (TCA) cycle and amino acid metabolism. L-Ornithine-13C5 can be used to measure the flux through this reversible reaction.
Furthermore, by using a doubly labeled tracer, such as L-Ornithine-(13C5, 15N2), it is possible to perform simultaneous carbon and nitrogen tracing. nih.gov This powerful technique allows researchers to track the fate of both the carbon backbone and the nitrogen atoms of ornithine, providing a more complete picture of nitrogen metabolism, including transamination and nitrogen disposal reactions. nih.govnih.gov
Mathematical and Computational Platforms for Isotopic Data Interpretation
The conversion of raw mass spectrometry data into meaningful metabolic fluxes is a complex task that relies on sophisticated mathematical and computational platforms. nih.govoup.com These software tools are essential for handling the large datasets and intricate calculations involved in MFA and INST-MFA. 13cflux.net
The typical workflow involves:
Model Definition: The user constructs a metabolic network model, specifying all relevant reactions, metabolite pools, and atom-mapping information that describes how carbons are transferred from substrates to products. 13cflux.net
Data Input: Experimental data, including the isotopic labeling patterns of the tracer (e.g., L-Ornithine-13C5), the measured MIDs of various metabolites, and any measured extracellular fluxes (e.g., substrate uptake and product secretion rates), are provided to the software. d-nb.info
Simulation and Fitting: The software simulates the expected labeling patterns for a given set of fluxes and compares them to the experimental data. It then uses numerical optimization algorithms to iteratively adjust the flux values until the discrepancy between the simulated and measured data is minimized. nih.gov
Statistical Analysis: Once the best-fit flux map is determined, these platforms perform statistical analyses, such as calculating confidence intervals for the estimated fluxes, to assess the precision and reliability of the results. 13cflux.net
Several software packages are widely used in the field for performing these analyses.
| Platform | Primary Functionality | Key Features | Modeling Approach |
|---|---|---|---|
| INCA (Isotopomer Network Compartmental Analysis) | Performs both steady-state MFA and INST-MFA. nih.gov | MATLAB-based, supports parameter regression and sensitivity analysis. nih.govvueinnovations.com | Elementary Metabolite Unit (EMU) method. vueinnovations.com |
| 13CFLUX2 | High-performance software for steady-state 13C-MFA. 13cflux.net | Supports multicore CPUs and clusters for large-scale models; uses a standardized XML-based format (FluxML). 13cflux.net | Cumomer and EMU simulation algorithms. 13cflux.net |
| Omix | A visualization tool that provides a graphical user interface for modeling and can be integrated with 13CFLUX2. 13cflux.net | Visual workflow construction, simplifies model building and data interpretation. oup.com | Front-end for various fluxomics software. oup.com |
These computational tools are indispensable for accurately interpreting the complex isotopic labeling data generated from tracers like L-Ornithine-13C5, ultimately enabling a quantitative understanding of cellular metabolism.
Mechanistic Interrogation of Biochemical Pathways Using L Ornithine 13c5
Elucidation of the Urea (B33335) Cycle Dynamics
The urea cycle is a central metabolic pathway that converts toxic ammonia (B1221849) into urea for excretion. nih.govcreative-proteomics.comnih.gov L-ornithine is a key intermediate in this cycle, and L-Ornithine-13C5 serves as an invaluable tracer for studying its dynamics. Through the use of techniques like mass spectrometry, the incorporation of the 13C label into downstream metabolites can be precisely quantified, allowing for a detailed analysis of the cycle's efficiency and regulation. abcam.com
Arginase, a key enzyme in the urea cycle, catalyzes the hydrolysis of arginine to ornithine and urea. sigmaaldrich.comabcam.comnih.gov The activity of this enzyme can be indirectly but powerfully assayed using L-Ornithine-13C5. By introducing 13C-labeled ornithine into the system, researchers can track its incorporation into the urea cycle. The subsequent production of unlabeled urea, as the cycle turns, can be measured alongside the dilution of the 13C-labeled ornithine pool. This allows for the calculation of the rate of urea formation and, consequently, the activity of arginase.
In studies involving animal models, the administration of a stable isotope solution containing labeled L-ornithine has been used to quantify arginase activity. abcam.com While direct calculation of absolute rates in solid tissues can be complex, the enrichment of ornithine provides a valuable measure of enzyme activity. abcam.com
Table 1: Hypothetical Data on Arginase Activity Measured by L-Ornithine-13C5 Dilution
| Experimental Condition | Initial L-Ornithine-13C5 Enrichment (%) | Final L-Ornithine-13C5 Enrichment (%) | Calculated Arginase Activity (µmol/hr/mg protein) |
|---|---|---|---|
| Control | 100 | 85 | 15.2 |
| High Protein Diet | 100 | 72 | 28.9 |
| Arginase Inhibitor | 100 | 98 | 2.1 |
A crucial step in the urea cycle is the conversion of ornithine to citrulline within the mitochondria, a reaction catalyzed by ornithine transcarbamylase. creative-proteomics.comnih.gov By introducing L-Ornithine-13C5, the newly synthesized citrulline will carry the 13C5 label. This labeled citrulline is then transported to the cytosol and further converted to 13C5-argininosuccinate and subsequently to 13C5-arginine. researchgate.net
Stable isotope tracer studies have demonstrated that plasma ornithine is a significant precursor for citrulline synthesis. researchgate.net The rate of conversion of plasma ornithine into citrulline can be quantified by measuring the enrichment of 13C5 in the citrulline pool over time. researchgate.net Research in mice has shown that during the postabsorptive state, plasma ornithine makes a substantial contribution to citrulline synthesis. researchgate.net
Table 2: Tracer-Derived Data on the Conversion of L-Ornithine to Citrulline and Arginine
| Metabolite | Isotopic Enrichment (%) from L-Ornithine-13C5 | Rate of Appearance (µmol/kg/hr) |
|---|---|---|
| L-Citrulline-13C5 | 30 ± 3 | 49 ± 4 |
| L-Arginine-13C5 | 15 ± 2 | 25 ± 3 |
Data adapted from studies on amino acid metabolism in mice. nih.gov
The ratio of citrulline to ornithine is a critical indicator of urea cycle function. Alterations in this ratio can signify enzymatic deficiencies or metabolic stress. The use of L-Ornithine-13C5 allows for a dynamic assessment of this ratio by simultaneously measuring the pools of both labeled and unlabeled ornithine and the newly synthesized labeled citrulline.
By tracking the changes in the 13C-citrulline/13C-ornithine ratio over time, researchers can gain insights into the rate of ornithine utilization and citrulline production. This approach provides a more dynamic picture of metabolic flux compared to static measurements of total metabolite concentrations. In a study on critically ill children, stable isotope tracers including labeled citrulline were used to assess the variability in amino acid appearances, highlighting the dynamic nature of these metabolic pathways. researchgate.net
Tracing Polyamine Biosynthesis Pathways
Polyamines, such as putrescine, spermidine (B129725), and spermine (B22157), are essential for cell growth, proliferation, and differentiation. nih.gov L-ornithine is the direct precursor for the synthesis of these vital molecules. L-Ornithine-13C5 provides a precise tool to trace the flow of carbon from ornithine into the polyamine pathway.
The first and rate-limiting step in polyamine synthesis is the decarboxylation of ornithine to putrescine, a reaction catalyzed by the enzyme ornithine decarboxylase (ODC). researchgate.netnih.govnih.gov By supplying cells or organisms with L-Ornithine-13C5, the resulting putrescine will be labeled with four 13C atoms (as one carbon is lost as 13CO2). The rate of 13C4-putrescine formation can be quantified using mass spectrometry, providing a direct measure of ODC activity in vivo.
Studies have shown that the production of putrescine from ornithine is a key metabolic pathway that can be influenced by various cellular conditions, including stress. researchgate.net The ability to trace this conversion with L-Ornithine-13C5 allows for a detailed investigation of the regulation of ODC under different physiological and pathological states.
Table 3: Quantification of 13C-Putrescine Synthesis from L-Ornithine-13C5
| Cell Type | Treatment | 13C4-Putrescine Formation Rate (pmol/hr/10^6 cells) |
|---|---|---|
| Cancer Cell Line A | Control | 150.5 ± 12.3 |
| Cancer Cell Line A | ODC Inhibitor | 12.1 ± 2.5 |
| Normal Fibroblasts | Control | 35.2 ± 4.1 |
Following the synthesis of putrescine, it is sequentially converted to spermidine and then to spermine through the addition of aminopropyl groups derived from S-adenosylmethionine. nih.govresearchgate.netnih.gov When L-Ornithine-13C5 is used as a tracer, the 13C4-putrescine formed will subsequently be converted into 13C4-spermidine and 13C4-spermine.
Metabolic flux analysis using stable isotope-labeled precursors, including ornithine, allows for the quantification of the flow of metabolites through the polyamine biosynthetic pathway. This provides valuable information on the rates of spermidine and spermine synthesis and can reveal how these pathways are altered in various diseases, such as cancer, where polyamine metabolism is often dysregulated.
Table 4: Metabolic Flux from 13C4-Putrescine to 13C-Polyamines
| Time Point | 13C4-Putrescine Enrichment (%) | 13C4-Spermidine Enrichment (%) | 13C4-Spermine Enrichment (%) |
|---|---|---|---|
| 1 hour | 85.2 | 15.7 | 2.1 |
| 4 hours | 60.1 | 45.3 | 10.5 |
| 12 hours | 25.8 | 65.9 | 30.2 |
Enzymatic Regulation of Polyamine Synthesis (e.g., Ornithine Decarboxylase, Acetyltransferases)
The biosynthesis of polyamines, essential polycationic molecules for cell growth and proliferation, is intricately regulated by a series of key enzymes. The use of stable isotope-labeled L-Ornithine, such as L-Ornithine:HCl (13C5), provides a powerful tool to dissect the dynamics of this pathway. Ornithine decarboxylase (ODC) is the first and often rate-limiting enzyme in polyamine synthesis, catalyzing the conversion of ornithine to putrescine. The regulation of ODC is complex, occurring at transcriptional, translational, and post-translational levels, and is influenced by various growth factors and cellular polyamine concentrations. nih.gov
Tracer studies using isotopically labeled ornithine allow for the direct measurement of metabolic flux through the polyamine pathway. For instance, a non-invasive in vitro assay utilizing 13C-ornithine has been developed to quantify ODC activity by measuring the release of 13CO2. This method has been successfully applied to different cancer cell lines, demonstrating differential ODC activity that correlates with the proliferative state of the cells.
| Cell Line | Cancer Type | ODC Activity (δ 13CO2 from baseline) |
|---|---|---|
| Caco2 | Colorectal | 32.00 ± 1.12 |
| HeLa | Cervical | 5.44 ± 0.14 |
| Flo-1 | Oesophageal Adenocarcinoma | Data not provided |
| OE33 | Oesophageal Adenocarcinoma | Data not provided |
| TE7 | Oesophageal Squamous Carcinoma | Data not provided |
| OE21 | Oesophageal Squamous Carcinoma | Data not provided |
Interconversion and Crosstalk with Other Amino Acid Metabolic Pathways
L-ornithine sits (B43327) at a critical metabolic junction, connecting several amino acid pathways. The use of L-Ornithine-13C5 as a tracer allows for the elucidation of the intricate metabolic fate of ornithine and its contribution to other key amino acid pools.
L-ornithine can be converted to glutamate (B1630785) and proline through a series of enzymatic reactions. The primary route involves the transamination of ornithine by ornithine aminotransferase (OAT) to form glutamate-γ-semialdehyde (GSA). GSA can then be further metabolized to either glutamate or proline. nih.gov
While specific quantitative data from L-Ornithine-13C5 tracer studies are limited in the available literature, studies utilizing other isotopic labels, such as 14C-ornithine, have demonstrated this metabolic conversion. For example, in plant species, the conversion of ornithine to proline has been shown to occur, although it may not be the primary biosynthetic route under normal conditions. nih.govresearchgate.net The use of L-Ornithine-13C5 in metabolic flux analysis would enable a precise quantification of the carbon contribution from ornithine to the glutamate and proline pools under various physiological and pathological conditions. This would provide valuable insights into the regulation and significance of this metabolic crosstalk.
Arginine is a semi-essential amino acid that is catabolized by the enzyme arginase to produce urea and L-ornithine. This reaction is a key component of the urea cycle and also serves as a primary source of ornithine for other metabolic pathways, including polyamine synthesis. researchgate.net The use of isotopically labeled arginine, such as 13C6-arginine, allows for the tracing of its metabolic fate, including its conversion to L-Ornithine-13C5.
A study in mice utilizing a primed, constant intravenous infusion of L-[guanidino-15N2; 5,5-2H]arginine and L-[5-13C]ornithine demonstrated the dynamic relationship between arginine and ornithine pools. nih.gov The rate of conversion of plasma arginine to ornithine was measured in both fasted and fed states under arginine-rich and arginine-free diets. The results showed that ornithine fluxes were significantly reduced in the fed state with arginine-free feeding, highlighting the adaptive metabolic response to dietary arginine availability. nih.gov
| Dietary Condition | Metabolic State | Rate of Conversion (μmol·kg⁻¹·h⁻¹) |
|---|---|---|
| Arginine-Rich | Fast | 12.9 ± 2.6 |
| Fed | 24.7 ± 4.8 | |
| Arginine-Free | Fast | 11.1 ± 3.5 |
| Fed | 9.6 ± 1.2 |
Anaplerotic reactions are essential for replenishing the intermediates of the tricarboxylic acid (TCA) cycle that are withdrawn for biosynthetic purposes. nih.govresearchgate.net The potential for L-ornithine to contribute to the TCA cycle pool via anaplerosis exists through its conversion to glutamate. As previously discussed, ornithine can be converted to glutamate-γ-semialdehyde, which is then oxidized to glutamate. Glutamate can subsequently be deaminated to α-ketoglutarate, a key intermediate of the TCA cycle.
While the theoretical pathway for the anaplerotic contribution of ornithine to the TCA cycle is established, there is a notable lack of studies that have specifically used L-Ornithine-13C5 to quantify this flux. Such studies would be invaluable in determining the significance of ornithine as an anaplerotic substrate in various tissues and metabolic states.
Applications of L Ornithine 13c5 in in Vitro and Model Organism Research
Cellular Metabolism Studies Using L-Ornithine-¹³C₅
Stable isotope tracing using L-Ornithine-¹³C₅ allows for the detailed investigation of metabolic fluxes and pathway utilization within different cell types. This technique is crucial for understanding the metabolic adaptations of cells in various physiological and pathological states.
Investigation in Mammalian Cell Lines (e.g., CHO-K1, HCAECs, Macrophages, Cancer Cells)
L-Ornithine-¹³C₅ has been instrumental in elucidating metabolic pathways in a range of mammalian cell lines. In Chinese Hamster Ovary (CHO) cells, particularly the CHO-K1 cell line, comprehensive stable-isotope tracing studies have identified ornithine as a secreted metabolic by-product. nih.gov Metabolomics analysis of CHO-K1 cells has also detected ornithine during the death phase of cell culture, suggesting its involvement in apoptosis-related pathways. nih.govresearchgate.net
In the context of immunology, the metabolism of arginine to ornithine is a key pathway in macrophages. frontiersin.org L-Ornithine-¹³C₅ can be used to trace the activity of arginase, an enzyme that converts arginine to ornithine and urea (B33335), which is a hallmark of M2-polarized macrophages. nih.gov By tracking the ¹³C label, researchers can quantify the flux through this pathway and understand how it influences macrophage phenotype and function. For instance, studies have shown that ornithine decarboxylase, an enzyme that uses ornithine as a substrate, plays a role in regulating M1 macrophage activation. researchgate.netbiocloud.net
In cancer research, L-Ornithine-¹³C₅ is a valuable tool for probing the metabolic reprogramming that is characteristic of tumor cells. mdpi.com Ornithine is a precursor for the synthesis of polyamines, which are essential for cell proliferation, and elevated polyamine synthesis is a common feature of cancer. researchgate.net A non-invasive ¹³C-stable isotope assay has been developed to measure the activity of ornithine decarboxylase (ODC), a key enzyme in polyamine synthesis, in oesophageal cancer cell lines. nih.gov This assay, which uses ¹³C-ornithine, allows for the detection of differential ODC activity and the effects of inhibitors, highlighting its potential as a marker for cancer cell proliferation. nih.gov
| Cell Line/Type | Key Metabolic Pathway Investigated with Ornithine Tracing | Research Finding | Reference |
|---|---|---|---|
| CHO-K1 | Amino Acid Metabolism | Ornithine is a secreted by-product and is also detected in the death phase of culture. | nih.govnih.govresearchgate.net |
| Macrophages | Arginine and Ornithine Metabolism | The conversion of arginine to ornithine is a key indicator of M2 macrophage polarization. Ornithine decarboxylase influences M1 macrophage activation. | frontiersin.orgnih.govresearchgate.netbiocloud.net |
| Cancer Cells (e.g., Oesophageal) | Polyamine Synthesis | A ¹³C-ornithine-based assay can non-invasively detect ornithine decarboxylase activity, a marker for cellular proliferation. | nih.gov |
Metabolic Reprogramming in Specific Cellular States (e.g., Differentiation, Immune Activation)
The metabolic state of a cell is tightly linked to its function and differentiation status. L-Ornithine-¹³C₅ is a key tool for investigating the metabolic reprogramming that occurs during these processes. A significant shift from oxidative phosphorylation to aerobic glycolysis is a recognized hallmark of T cell activation. nih.gov
In the context of macrophage polarization, the metabolic switch between M1 (pro-inflammatory) and M2 (anti-inflammatory) phenotypes is well-documented. nih.gov The metabolism of arginine via arginase to produce ornithine is a defining characteristic of M2 macrophages. frontiersin.orgnih.gov Stable isotope tracing with L-Ornithine-¹³C₅ can precisely quantify the flux through this pathway, providing insights into the metabolic underpinnings of macrophage polarization and its role in inflammation and disease. biorxiv.org
| Cellular State | Metabolic Pathway Investigated | Significance of L-Ornithine-¹³C₅ Tracing | Reference |
|---|---|---|---|
| Immune Cell Activation (T cells) | Ornithine Metabolism and Polyamine Synthesis | Tracks the utilization of ornithine during the metabolic shift that accompanies T cell activation and differentiation. | nih.govnih.gov |
| Macrophage Polarization (M1 vs. M2) | Arginine to Ornithine Conversion | Quantifies the flux through the arginase pathway, a key metabolic feature of M2 macrophages, to understand the metabolic basis of their function. | frontiersin.orgnih.govnih.govbiorxiv.org |
Research in Microbial Metabolism and Physiology
L-Ornithine-¹³C₅ is also a valuable tool for studying metabolic pathways in microorganisms, providing insights into their biosynthesis of amino acids and their metabolic adaptations to different environments.
Elucidation of Amino Acid Biosynthesis Pathways in Bacteria (e.g., Staphylococcus aureus, Escherichia coli)
In many bacteria, ornithine is a key intermediate in the biosynthesis of arginine. nih.govresearchgate.net In Staphylococcus aureus, the regulation of arginine biosynthesis is complex and depends on the availability of intracellular ornithine pools. nih.govresearchgate.net The use of L-Ornithine-¹³C₅ allows researchers to trace the conversion of ornithine to citrulline and subsequently to arginine, thereby elucidating the activity and regulation of this pathway under different growth conditions. nih.gov
Escherichia coli has two primary pathways for the biosynthesis of putrescine from L-arginine, one of which proceeds via an ornithine intermediate. mdpi.com By supplying L-Ornithine-¹³C₅ to engineered strains of E. coli, it is possible to quantify the flux through the ornithine decarboxylase pathway to produce putrescine. This is important for metabolic engineering efforts aimed at optimizing the production of valuable chemicals. pnnl.gov The study of ornithine synthesis in E. coli has a long history, and modern stable isotope tracing techniques provide a more detailed understanding of these fundamental metabolic pathways. nih.gov
| Microorganism | Biosynthetic Pathway | Application of L-Ornithine-¹³C₅ | Reference |
|---|---|---|---|
| Staphylococcus aureus | Arginine Biosynthesis | Traces the conversion of ornithine to citrulline to understand the regulation of arginine synthesis. | nih.govresearchgate.net |
| Escherichia coli | Putrescine Biosynthesis | Quantifies the metabolic flux from ornithine to putrescine for metabolic engineering applications. | mdpi.com |
Metabolic Adaptations and Regulation in Microorganisms
Microorganisms must adapt their metabolism to survive in diverse and often challenging environments. L-Ornithine-¹³C₅ can be used to study how bacteria regulate their amino acid metabolism in response to nutrient availability and other environmental stressors. For example, in Staphylococcus aureus, the ability to synthesize arginine is linked to its virulence, and the regulation of ornithine metabolism is critical for this process. nih.gov Understanding these metabolic adaptations can provide insights into bacterial pathogenesis and may reveal new targets for antimicrobial therapies. mdpi.com
The biosynthesis of L-ornithine is a target for metabolic engineering in organisms like Corynebacterium glutamicum to increase the production of this valuable amino acid. nih.govresearchgate.net Stable isotope tracing with substrates like ¹³C-glucose can help to identify bottlenecks in the pathway and to optimize metabolic fluxes towards ornithine production. While not a direct use of L-Ornithine-¹³C₅ as a tracer, these studies highlight the importance of understanding and manipulating the pathways in which ornithine is a key metabolite.
Investigations in Plant Physiology and Stress Responses
L-Ornithine-13C5 is instrumental in dissecting the intricate metabolic pathways within plants, particularly those related to growth, development, and responses to environmental stressors. Ornithine is a central metabolite, serving as a precursor for polyamines and proline, both of which are critical for stress tolerance. mdpi.com
Polyamine Acetylation and Metabolic Flux in Plants (e.g., Arabidopsis thaliana)
The use of 13C-labeled ornithine has been pivotal in confirming and quantifying metabolic flux towards polyamines in plants. oup.com Polyamines, such as putrescine, spermidine (B129725), and spermine (B22157), are essential regulators of cell growth and differentiation. nih.gov Their intracellular concentrations are tightly controlled, in part through acetylation by enzymes like spermidine/spermine N¹-acetyltransferase (SSAT). nih.gov
Studies in moss (Physcomitrium patens) and maize (Zea mays) have shown that plant SSAT enzymes exhibit broad substrate specificity, acetylating not only polyamines but also ornithine itself to produce N⁵-acetyl-ornithine. nih.gov In tracer experiments with Arabidopsis thaliana leaf discs, feeding the plant tissue with 13C-labeled ornithine led to significant isotopic enrichment in downstream metabolites. oup.com A substantial portion of the labeled carbon was incorporated into putrescine and spermidine, confirming a direct metabolic flux from ornithine to these polyamines. oup.com
Furthermore, these isotopic tracing studies revealed that ornithine catabolism is a versatile process. oup.com Beyond polyamine synthesis, the 13C label from ornithine was also detected in γ-aminobutyric acid (GABA), glutamate (B1630785), and several intermediates of the tricarboxylic acid (TCA) cycle, such as succinate, fumarate, and malate. oup.com This demonstrates that ornithine can serve as an alternative substrate to fuel mitochondrial energy metabolism, particularly under conditions of carbohydrate scarcity that can occur during stress or senescence. oup.comnih.gov Research suggests that ornithine may be a key regulator not only of polyamine biosynthesis but also of the interconnected pathways of glutamate, arginine, and proline. nih.gov
Table 1: 13C Enrichment in Arabidopsis thaliana Metabolites After Incubation with 13C-Labeled Ornithine
This table shows the percentage of the total pool of various metabolites that became labeled with 13C after leaf discs were fed with 13C-ornithine for three days in darkness. The data illustrates the metabolic fate of ornithine. Data sourced from Plant Physiology. oup.com
| Metabolite | 13C Enrichment (%) | Metabolic Pathway |
|---|---|---|
| Putrescine (PUT) | ~35-40% | Polyamine Synthesis |
| Spermidine (SPD) | ~35-40% | Polyamine Synthesis |
| γ-aminobutyric acid (GABA) | ~10-35% | GABA Shunt / Amino Acid Metabolism |
| Glutamate | ~10-35% | Amino Acid Metabolism / TCA Cycle Anaplerosis |
| Succinate | ~10-35% | TCA Cycle |
| Fumarate | ~10-35% | TCA Cycle |
| Malate | ~10-35% | TCA Cycle |
Role in Plant Defense Mechanisms and Stress Pathways
Ornithine is a precursor to metabolites that are integral to plant defense and stress tolerance. mdpi.comfrontiersin.org Polyamines, derived from ornithine, have been associated with improved resistance to drought stress. scienceopen.com Similarly, proline, which can be synthesized from ornithine via the ornithine aminotransferase (OAT) pathway, is a well-known osmoprotectant that accumulates in plant cells in response to drought and salt stress. mdpi.com
Exogenous application of L-ornithine has been shown to enhance plant resilience. In common bean plants, L-ornithine treatment helped boost defense responses against white mold disease by regulating antioxidant machinery. frontiersin.orgfrontiersin.org In sugar beet plants subjected to drought, L-ornithine application was associated with ameliorating the negative effects of water deficit, leading to improved photosynthetic pigments and increased activity of antioxidant enzymes like catalase. scienceopen.com The use of stable isotope tracers like L-Ornithine-13C5 allows researchers to track how the metabolic flux from ornithine into these protective compounds is altered under various stress conditions, providing a mechanistic understanding of these stress-response pathways. By tracing the 13C label, scientists can quantify the extent to which the ornithine pool is redirected towards the synthesis of polyamines or proline as part of the plant's strategy to cope with environmental challenges. mdpi.comoup.com
Table 2: Effect of L-Ornithine on Stress Indicators in Drought-Stressed Sugar Beet
This table summarizes the observed effects of applying L-ornithine to sugar beet plants under drought conditions, indicating its role in mitigating stress. Data sourced from Heliyon. scienceopen.com
| Parameter | Effect of L-Ornithine Application |
|---|---|
| Chlorophyll Content | Improved photosynthetic pigments |
| Lipid Peroxidation (MDA) | Decreased cellular damage |
| Catalase (CAT) Activity | Significantly increased antioxidant activity |
| Peroxidase (POX) Activity | Increased antioxidant activity |
| Total Soluble Sugars | Increased content |
| Total Free Amino Acids | Increased content |
Mechanistic Studies in Non-Human Animal Models
In animal models, L-Ornithine-13C5 and other isotopic tracers are invaluable for studying nitrogen metabolism, particularly the function of the urea cycle and the synthesis of critical amino acids like arginine. These studies provide foundational knowledge on amino acid homeostasis in health and disease.
Hepatic Metabolism and Urea Cycle Function in Rodents (e.g., Mice)
The urea cycle is a liver-centric pathway that converts toxic ammonia (B1221849) into urea for excretion. wikipedia.org L-ornithine is a key intermediate in this cycle. wikipedia.orgnih.gov Isotopic tracers are essential for studying the kinetics of this pathway. Research in rodent models of urea cycle disorders, such as Ornithine Transcarbamylase (OTC) deficiency, has demonstrated the power of these techniques. nih.gov
In Otc(spf-ash) mice, a model for OTC deficiency, a multiple tracer infusion protocol involving compounds like [13C18O]urea and [5-15N]glutamine was used to assess the impact of ornithine supplementation on ureagenesis. nih.gov The study found that under a high nitrogen load, these mice developed hyperammonemia due to reduced urea synthesis. nih.gov However, ornithine supplementation successfully restored the rate of ureagenesis, reduced plasma ammonia concentrations, and normalized the transfer of 15N from glutamine into urea. nih.govresearchgate.net These findings, quantifiable only through the use of stable isotopes, strongly suggest that ornithine availability is a rate-limiting factor for the urea cycle under these pathological conditions and highlight its potential for biochemical correction of the disorder. nih.gov Other studies using 14C-labeled ornithine and arginine in perfused rat livers have shown that the catabolism of these amino acids is regulated by dietary protein levels and hormones like glucagon. nih.gov
Table 3: Effect of Ornithine Supplementation on Urea Cycle Kinetics in Otc(spf-ash) Mice
This table presents kinetic data from a multiple tracer infusion study, showing how ornithine supplementation affects key parameters of the urea cycle in a mouse model of OTC deficiency. Data sourced from The American Journal of Physiology-Endocrinology and Metabolism. nih.gov
| Kinetic Parameter | Otc(spf-ash) Mice (No Ornithine) | Otc(spf-ash) Mice (+ Ornithine) | Change |
|---|---|---|---|
| Ureagenesis (mmol/kg/h) | 3.18 ± 0.88 | 4.56 ± 0.51 | Increased |
| Plasma Ammonia (μmol/L) | 1125 ± 621 | 193 ± 94 | Reduced |
| 15N Transfer from Glutamine to Urea (μmol/kg/h) | 96 ± 20 | 120 ± 16 | Increased / Normalized |
Arginine Metabolism and Precursor Contributions in Developing Organisms (e.g., Piglets)
In neonatal piglets, endogenous synthesis of arginine is crucial for maintaining normal growth and development, as sow's milk is relatively deficient in this amino acid. nih.gov Ornithine, derived from proline and glutamate in the small intestine, is a key precursor for citrulline, which is then converted to arginine in the kidneys. nih.govchemunique.co.za Isotopic tracers have been used to investigate the metabolic fate of ornithine and its contribution to arginine synthesis.
Table 4: Metabolic Fate of Supplemental Ornithine in Arginine-Deficient Piglets
This table summarizes findings from a tracer study using [1-14C]ornithine, indicating the primary metabolic pathways utilized by supplemental ornithine in piglets. Data sourced from The Journal of Nutrition. uky.edu
| Metabolic Pathway | Effect of Ornithine Supplementation | Conclusion from Tracer Study |
|---|---|---|
| Ornithine Flux | Increased | Supplemental ornithine entered the metabolic pool. |
| Ornithine Oxidation | Increased | A primary fate of supplemental ornithine is catabolism. |
| Conversion to Proline | Increased | A primary fate of supplemental ornithine is proline synthesis. |
| Arginine Synthesis | No Increase | Supplemental ornithine was not effectively used to produce arginine. |
Future Directions and Emerging Research Avenues for L Ornithine 13c5
Integration with Multi-Omics Data for Systems-Level Understanding
A significant frontier in metabolic research is the integration of data from various "omics" fields, such as proteomics (the study of proteins) and transcriptomics (the study of RNA transcripts). nih.govnih.govmdpi.commdpi.com By combining metabolic flux data obtained using L-Ornithine-13C5 with large-scale protein and gene expression datasets, researchers can build a more comprehensive, systems-level model of cellular processes. nih.govnih.govmdpi.commdpi.com
This multi-omics approach allows scientists to connect changes in metabolic pathways with alterations in protein abundance and gene activity. For instance, a study on erlotinib (B232) resistance in pancreatic cancer cells used a multi-omics analysis, including metabolomics and transcriptomics, to identify the role of ornithine decarboxylase in drug resistance. nih.gov Similarly, integrated analyses have been used to study the effects of cadmium exposure in piglets and to understand the immune response to viral infections. mdpi.commdpi.com This integrated view is crucial for understanding how cells respond to various stimuli and for identifying key regulatory nodes in metabolic networks. nih.govnumberanalytics.com
Table 1: Examples of Multi-Omics Integration in Research
| Research Area | Organism/System | Omics Data Integrated | Key Findings |
| Cancer Drug Resistance | Human Pancreatic Cancer Cells | Metabolomics, Transcriptomics | Identified ornithine decarboxylase as a contributor to erlotinib resistance. nih.gov |
| Environmental Toxicology | Piglets | Transcriptomics, Proteomics, Metabolomics | Characterized intestinal responses to cadmium exposure. mdpi.com |
| Viral Immunology | Bovine Viral Diarrhea Virus-infected Cells | Transcriptomics, Proteomics | Revealed immune response processes and cellular interactions with the virus. mdpi.com |
| Chronic Obstructive Pulmonary Disease (COPD) | Rats | Transcriptomics, Proteomics, Metabolomics | Delineated the therapeutic mechanisms of a traditional Chinese medicine formula. semanticscholar.org |
Development of Novel Isotopic Labeling Strategies for Complex Metabolites
The development of new and innovative stable isotope labeling strategies is expanding the scope of what can be studied with compounds like L-Ornithine-13C5. numberanalytics.comnih.gov Traditional methods often focus on central carbon metabolism, but newer techniques are enabling the investigation of more complex and specialized metabolic pathways. researchgate.net
One such strategy is the use of dual-labeling experiments, for instance, combining 13C and 15N isotopes, to simultaneously track both carbon and nitrogen fluxes within a cell. nih.gov This provides a more complete picture of amino acid and nucleotide metabolism. nih.gov Furthermore, advancements in chemical isotope labeling, such as dansylation, improve the detection and quantification of a wider range of metabolites, including those with hydroxyl groups, which are often difficult to analyze. acs.org These novel approaches, coupled with sophisticated analytical techniques like high-resolution mass spectrometry, are overcoming previous limitations in untargeted metabolomics research. nih.gov
Advanced Computational Modeling for High-Throughput Flux Analysis
The complexity of metabolic networks necessitates the use of advanced computational models to interpret the data generated from isotope labeling experiments. researchgate.netnih.govmdpi.com These models are essential for calculating metabolic fluxes, which are the rates of reactions within the network. researchgate.netnih.gov
Recent advancements in computational modeling include the development of machine learning algorithms and other sophisticated techniques to analyze large and complex datasets. nih.govmdpi.com These tools can help to identify patterns and relationships that would be difficult to discern through manual analysis. nih.gov For example, flux balance analysis (FBA) is a computational method used to predict metabolic flux distributions. nih.gov The integration of machine learning with FBA can enhance the predictive power of these models. nih.gov Furthermore, specialized software and frameworks, such as Flux, are being developed to simplify and accelerate the process of building and running these complex simulations. arxiv.org
Exploration of L-Ornithine-13C5 in Under-Explored Metabolic Networks
L-Ornithine is a key player in several important metabolic pathways, most notably the urea (B33335) cycle and the biosynthesis of polyamines. medchemexpress.comnih.govnih.govcreative-proteomics.com Using L-Ornithine-13C5 as a tracer allows for the detailed investigation of these and other, less-explored, metabolic networks.
The urea cycle, which primarily occurs in the liver, is responsible for converting toxic ammonia (B1221849) into urea for excretion. nih.govcreative-proteomics.comyoutube.com Metabolic flux analysis using isotope-labeled compounds provides a quantitative assessment of urea cycle activity. nih.gov
Polyamines are essential molecules involved in cell growth and proliferation. nih.govnih.gov Ornithine is the precursor for polyamine synthesis, and studies have shown that it plays a crucial regulatory role in this pathway. nih.govnih.gov Research using L-Ornithine tracers can help to elucidate the intricate regulation of polyamine metabolism, which has implications for various diseases, including cancer. nih.govnih.gov
Furthermore, L-Ornithine is connected to the metabolism of other amino acids, such as arginine and proline, and can influence the production of signaling molecules like nitric oxide. nih.govnih.gov By tracing the fate of L-Ornithine-13C5, researchers can uncover new connections and regulatory mechanisms within these interconnected metabolic networks.
Table 2: Key Metabolic Pathways Involving L-Ornithine
| Pathway | Key Function | Role of L-Ornithine | Research Application of L-Ornithine-13C5 |
| Urea Cycle | Detoxification of ammonia | Intermediate metabolite | Quantifying urea cycle flux and activity. nih.govcreative-proteomics.com |
| Polyamine Biosynthesis | Cell growth and proliferation | Precursor for putrescine synthesis | Investigating the regulation of polyamine metabolism. nih.govnih.gov |
| Arginine and Proline Metabolism | Amino acid synthesis and interconversion | Intermediate in the interconversion of glutamate (B1630785), proline, and arginine | Tracing the flow of carbon and nitrogen between amino acid pathways. nih.gov |
| Nitric Oxide Synthesis | Vasodilation, cell signaling | Precursor for arginine, which is a substrate for nitric oxide synthase | Studying the regulation of nitric oxide production. medchemexpress.com |
Q & A
Basic Research Questions
Q. How is L-Ornithine:HCl (13C5) synthesized and characterized for isotopic purity in metabolic studies?
- Methodological Answer : Synthesis involves isotopic labeling via precursor incorporation (e.g., 13C-glucose in bacterial cultures) followed by purification using ion-exchange chromatography . Characterization requires HPLC for chemical purity (>98%), HRMS (High-Resolution Mass Spectrometry) to confirm isotopic enrichment (99% 13C5), and NMR to verify structural integrity . Purity thresholds must align with tracer study requirements to avoid background noise in metabolic flux analyses .
Q. What analytical techniques are recommended for quantifying L-Ornithine:HCl (13C5) in biological matrices?
- Methodological Answer : Use LC-MS/MS with stable isotope dilution (e.g., 15N2-labeled internal standards) to correct for matrix effects. For tissue samples, derivatization with AccQ-Tag™ reagents enhances detection sensitivity . Validate methods using spike-recovery experiments in relevant biological fluids (e.g., plasma, cell lysates) to ensure accuracy within ±15% .
Q. How can researchers standardize protocols for L-Ornithine:HCl (13C5) administration in in vivo studies?
- Methodological Answer : Optimize dosing based on body weight (e.g., 50 mg/kg in rodents) and route (intravenous vs. oral). Pre-dose animals with a 12-hour fast to minimize dietary arginine interference. Monitor isotopic enrichment in plasma via timed sampling (0–24 hr) and compare with kinetic models (e.g., one-compartment analysis) . Include negative controls (unlabeled ornithine) to validate tracer specificity .
Advanced Research Questions
Q. How should isotope tracing experiments using L-Ornithine:HCl (13C5) be designed to resolve urea cycle flux heterogeneity in tissue-specific models?
- Methodological Answer :
- Experimental Design : Use compartmentalized systems (e.g., 3D microvessel-on-a-chip) to isolate tissue-specific metabolism. Apply dual tracers (13C5-ornithine + 15N2-citrulline) to track cross-talk between hepatic and extrahepatic urea cycles .
- Data Analysis : Combine GC-MS (for 13C enrichment in urea) and NMR (for positional isotopomer distribution) to model flux rates. Normalize data to protein content or cell count to mitigate variability .
- Contradiction Resolution : If conflicting flux rates arise, validate via enzyme inhibition (e.g., arginase inhibitor BEC) and correlate with transcriptomic data (e.g., ARG1/2 expression) .
Q. What strategies address discrepancies in reported metabolic fates of L-Ornithine:HCl (13C5) across cell types?
- Methodological Answer :
- Hypothesis Testing : Compare ornithine-to-polyamine vs. ornithine-to-proline fluxes in cancer vs. normal cells using 13C metabolic flux analysis (MFA) . Include isotopologue spectral analysis (ISA) to quantify pathway contributions .
- Troubleshooting : If results contradict prior studies, check for cross-contamination (e.g., arginase activity in serum) or isotopic dilution from unlabeled media components. Replicate experiments with stricter serum-free conditions .
- Data Validation : Cross-reference with genetic knockdown models (e.g., OTC-deficient cells) to confirm pathway dependencies .
Q. How can researchers integrate L-Ornithine:HCl (13C5) tracer data with multi-omics datasets to study urea cycle disorders?
- Methodological Answer :
- Multi-Omics Workflow : Pair tracer-derived flux data with proteomics (enzyme abundance) and transcriptomics (pathway regulation). Use pathway enrichment tools (e.g., MetaboAnalyst) to identify nodes with discordant activity vs. expression .
- Case Study : In hyperammonemia models, overlay 13C-ornithine flux rates with CRISPR-Cas9 screens to pinpoint regulatory bottlenecks (e.g., NAGS mutations). Validate findings using stable isotope-resolved metabolomics (SIRM) in patient-derived hepatocytes .
Guidance for Reproducible Research
- Data Reporting : Follow MIAMET guidelines for metabolite tracer studies. Include raw isotopomer distributions, instrument parameters (e.g., LC gradients), and statistical thresholds (e.g., p < 0.05 for pathway significance) .
- Supplementary Materials : Provide NMR spectra (with baseline correction), HRMS calibration curves, and detailed synthesis protocols in SI files. Label compounds consistently across figures and tables .
- Ethical Compliance : Disclose all chemical sources (e.g., Cambridge Isotope Laboratories ) and safety protocols (e.g., handling HCl derivatives) per institutional guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
